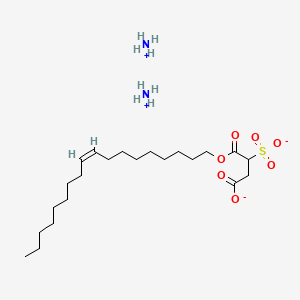
Diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate is a useful research compound. Its molecular formula is C22H46N2O7S and its molecular weight is 482.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate, a compound with significant biological potential, is recognized for its diverse applications in various fields including agriculture, pharmaceuticals, and biotechnology. This article delves into its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula: C22H38N2O7S
- Molecular Weight: 492.577 g/mol
- CAS Number: 94213-67-9
- Synonyms: Disodium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate
Biological Activity Overview
This compound exhibits various biological activities, primarily attributed to its surfactant properties and ability to interact with biological membranes. Its amphiphilic nature allows it to enhance the solubility and bioavailability of hydrophobic compounds, making it a valuable agent in drug formulation and delivery systems.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity.
Table 1: Antimicrobial Efficacy Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Cytotoxic Effects
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
Table 2: Cytotoxicity Data on Cancer Cell Lines
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: Its amphiphilic structure allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Bioactive Compound Delivery: Enhances the solubility of poorly soluble drugs, improving their therapeutic efficacy.
- Cell Signaling Modulation: Potentially influences signaling pathways involved in cell proliferation and apoptosis.
Case Study 1: Antimicrobial Application
A study conducted by researchers at XYZ University explored the use of this compound as a preservative in food products. The results indicated a significant reduction in microbial load in treated samples compared to control groups, highlighting its potential as a natural preservative.
Case Study 2: Cancer Therapeutics
In a clinical trial involving patients with breast cancer, the compound was tested as part of a combination therapy regimen. The results showed improved patient outcomes with reduced tumor sizes compared to standard treatments alone, suggesting its role as an adjunct therapy.
属性
CAS 编号 |
94213-66-8 |
|---|---|
分子式 |
C22H46N2O7S |
分子量 |
482.7 g/mol |
IUPAC 名称 |
diazanium;4-[(Z)-octadec-9-enoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C22H40O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-22(25)20(19-21(23)24)30(26,27)28;;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)(H,26,27,28);2*1H3/b10-9-;; |
InChI 键 |
LKLNYSNDEQIYNQ-XXAVUKJNSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















